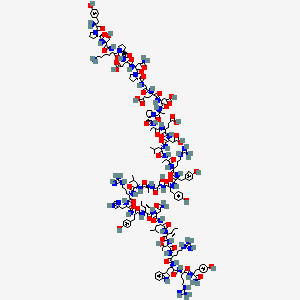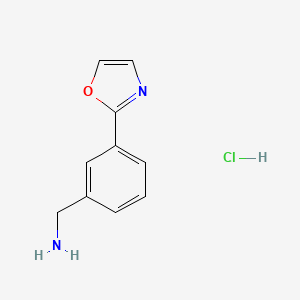
(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride”, also known as OPMH, is a chemical compound that has been widely used in scientific research. It has a molecular formula of C10H11ClN2O and a molecular weight of 210.66 .
Molecular Structure Analysis
The InChI code for “(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride” is 1S/C10H10N2O.ClH/c11-6-10-12-7-9 (13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride” is a powder at room temperature . More detailed physical and chemical properties were not available in the web search results.Aplicaciones Científicas De Investigación
Plastic Scintillators Based on Polymethyl Methacrylate
Oxazole compounds, such as 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole, are utilized as luminescent activators in plastic scintillators, which are essential for radiation detection. These scintillators are crafted from polymethyl methacrylate and serve in both research and practical applications, where their ability to detect ionizing radiation plays a critical role in various fields including nuclear medicine, environmental monitoring, and particle physics. The inclusion of oxazole derivatives enhances the scintillation efficiency, indicating the potential utility of similar compounds in developing high-performance materials for radiation detection (Salimgareeva & Kolesov, 2005).
Chemical Inhibitors of Cytochrome P450 Isoforms
Oxazole derivatives exhibit potential as selective chemical inhibitors for Cytochrome P450 (CYP) isoforms, critical in the metabolic processing of drugs. These compounds can be used to predict drug-drug interactions by inhibiting specific CYP isoforms, which metabolize a wide array of pharmaceuticals. Understanding the selectivity and potency of these inhibitors, including oxazole-containing molecules, is paramount for the development of safer drugs and for mitigating adverse drug reactions (Khojasteh et al., 2011).
Oxazole Derivatives in Therapeutic Development
The review on oxazole scaffold patents highlights the significance of oxazoles in drug development. These compounds are found in drugs with anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The structural flexibility of oxazoles to bind various molecular targets makes them attractive scaffolds for developing new therapeutic agents. This suggests the potential research value of "(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride" in medicinal chemistry and drug discovery (Kaur et al., 2018).
Environmental Applications of Oxazole Compounds
Oxazoles also find applications in environmental science, particularly in the treatment of organic pollutants. The versatility of oxazole compounds in forming biodegradable polymers and their role in enzymatic degradation processes underscore their importance in environmental remediation. This area of research is pertinent for developing sustainable methods to mitigate pollution and for creating eco-friendly materials, suggesting a possible avenue for exploring the environmental applications of "(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride" (Husain & Husain, 2007).
Propiedades
IUPAC Name |
[3-(1,3-oxazol-2-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;/h1-6H,7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXYLJUMSWHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride | |
CAS RN |
1799421-14-9 |
Source


|
| Record name | Benzenemethanamine, 3-(2-oxazolyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

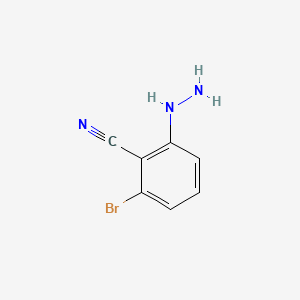

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)
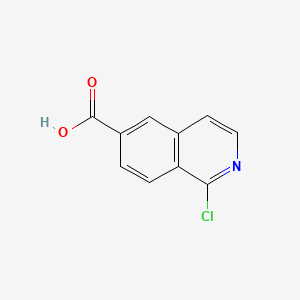
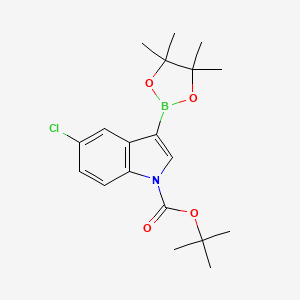
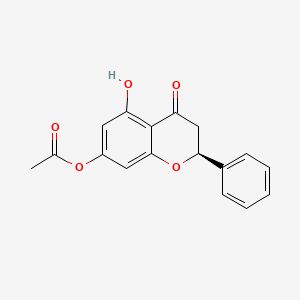
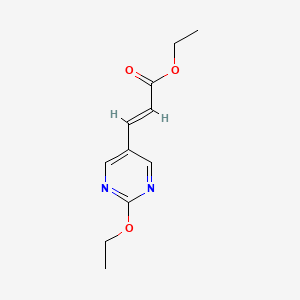

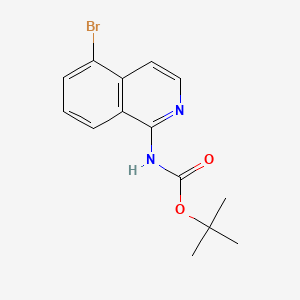
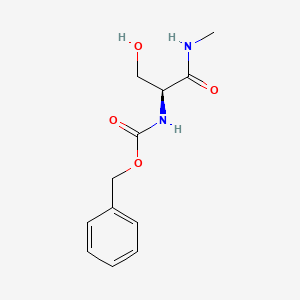
![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
